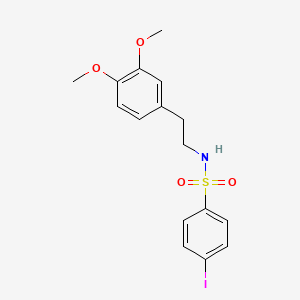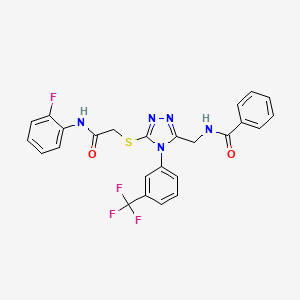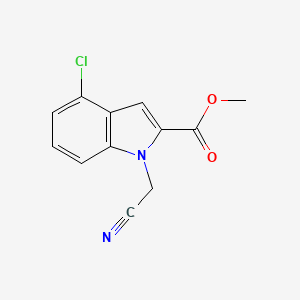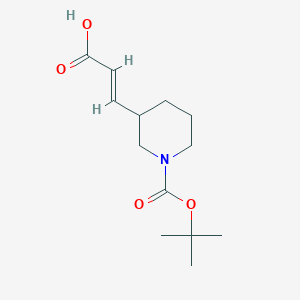
3-chloro-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine (3CDTFP) is an organic molecule that is used as a building block for many synthetic compounds. It has been used in a variety of scientific research applications and is known for its ability to act as a catalyst in chemical reactions. 3CDTFP is a versatile molecule that has been used in the synthesis of drugs, polymers, and other materials. Additionally, it has been studied for its potential use in biochemistry and physiology, as well as its ability to act as an inhibitor of certain enzymes.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound is recognized for its role in the synthesis of various pyridine derivatives, which are significant in the development of pesticides. A review focused on the synthesis of related compounds, such as 2,3-Dichloro-5-trifluoromethyl Pyridine, highlights the importance of such derivatives in modern agricultural chemicals (Lu Xin-xin, 2006).
Structural Studies
- Structural analysis of compounds containing this chemical structure has been conducted. For instance, the asymmetric unit of fluazinam, a fungicide, includes this compound as a key component. The study revealed the dihedral angle between the pyridine and benzene ring planes, providing insights into the molecular structure (Youngeun Jeon et al., 2013).
Chemical Reactions
- Research has been conducted on the reactions of triazolopyridines with various electrophiles. The study explores how treatment with chlorine, bromine, or mercuric acetate leads to the formation of different derivatives, underscoring the compound's reactivity and versatility (Gurnos Jones et al., 1981).
Photoluminescent Properties
- Investigations into the photoluminescent properties of related triazole compounds have been reported. For example, a study on bipyridyltriazolium chlorobismuthate revealed photoluminescent responses under specific conditions, indicating potential applications in materials science (Guoping Li et al., 2016).
Antifungal Activity
- Some derivatives synthesized from related compounds have shown weak antifungal activity. This indicates the potential of these compounds in developing new antifungal agents (Ming-yan Yang et al., 2015).
Electrocatalytic Applications
- Studies on coordination compounds containing substituted triazolopyridines have shown promise for electrocatalytic applications. These findings open avenues for the use of such compounds in electrochemical sensors or catalysts (J. Conradie et al., 2019).
Propriétés
IUPAC Name |
3-chloro-2-(3,5-dibromo-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2ClF3N4/c9-6-16-7(10)18(17-6)5-4(11)1-3(2-15-5)8(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYZBWNEYSYHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C(=NC(=N2)Br)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methylquinolin-8-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2957256.png)



![4-bromo-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide](/img/structure/B2957265.png)
![N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine](/img/structure/B2957267.png)


![1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2957271.png)

![4-Chloro-3-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2957274.png)
![2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole](/img/structure/B2957276.png)
thiazine](/img/structure/B2957278.png)